Cas no 27530-67-2 (Scandoside methyl ester)

Scandoside methyl ester structure
Scandoside methyl ester structure
상품 이름:Scandoside methyl ester
CAS 번호:27530-67-2
MF:C17H24O11
메가와트:404.365866661072
CID:257427
PubChem ID:442433

Scandoside methyl ester 화학적 및 물리적 성질

이름 및 식별자

    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)-,methyl ester, (1S,4aS,5R,7aS)-
    • Feretoside
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-...
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)-,methyl ester
    • methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • 10-O-deacetylasperulosidic acid methyl ester
    • 6beta-hydroxygeniposide
    • deacetyl asperulosidic acid
    • deacetylasperulosidic acid methyl ester
    • desacetylasperulosidic acid methyl ester
    • I07-0201
    • methyl deacetylasperulosidate
    • Scandoside methyl ester
    • [ "Scandoside methyl ester" ]
    • Scandiosidemethylester
    • C09798
    • Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4aalpha,5,7aalpha-tetrahydro-5beta-hydroxy-7-(hydroxymethyl)-, hexaacetate
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosy
    • DTXSID80950211
    • SCHEMBL20572206
    • CHEMBL516850
    • CS-0032784
    • Q27108249
    • FS-9701
    • 27530-67-2
    • HY-N6249
    • Scandioside methyl ester
    • AKOS015896743
    • CHEBI:9046
    • 6β-Hydroxygeniposide
    • MDL: MFCD18427733
    • 인치: 1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1
    • InChIKey: WSGPLSDARZNMCW-LPGRTNKPSA-N
    • 미소: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])O[H])=C([H])[C@]([H])([C@]2([H])C(C(=O)OC([H])([H])[H])=C([H])O1)O[H]

계산된 속성

  • 정밀분자량: 404.131862g/mol
  • 표면전하: 0
  • XLogP3: -3.5
  • 수소 결합 공급체 수량: 6
  • 수소 결합 수용체 수량: 11
  • 회전 가능한 화학 키 수량: 6
  • 동위원소 질량: 404.131862g/mol
  • 단일 동위원소 질량: 404.131862g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 175Ų
  • 중원자 수량: 28
  • 복잡도: 647
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 9
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 404.4

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.6±0.1 g/cm3
  • 비등점: 696.3±55.0 °C at 760 mmHg
  • 플래시 포인트: 250.9±25.0 °C
  • 굴절률: 1.64
  • PSA: 175.37000
  • LogP: -3.25830
  • 증기압: 0.0±5.0 mmHg at 25°C

Scandoside methyl ester 보안 정보

Scandoside methyl ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TQ0280-1 mL * 10 mM (in DMSO)
Feretoside
27530-67-2 98%
1 mL * 10 mM (in DMSO)
¥ 2480 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP1708-5mg
Feretoside
27530-67-2 98%
5mg
$135 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1708-20mg
Feretoside
27530-67-2 98%
20mg
$290 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP1708-100mg
Feretoside
27530-67-2 98%
100mg
$890 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1708-10mg
Feretoside
27530-67-2 98%
10mg
$196 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1708-20mg
Feretoside
27530-67-2 98%
20mg
$290 2023-09-20
TargetMol Chemicals
TQ0280-5mg
Feretoside
27530-67-2
5mg
¥ 1880 2024-07-20
TargetMol Chemicals
TQ0280-25mg
Feretoside
27530-67-2
25mg
¥ 4690 2024-07-20
TargetMol Chemicals
TQ0280-2mg
Feretoside
27530-67-2
2mg
¥ 1130 2024-07-20
TargetMol Chemicals
TQ0280-50mg
Feretoside
27530-67-2
50mg
¥ 6570 2024-07-20

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:27530-67-2)Feretoside
TB01306
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의